![molecular formula C19H33N3O4S B3833158 2-Cyclopentylsulfonyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(3-methoxypropyl)imidazole](/img/structure/B3833158.png)
2-Cyclopentylsulfonyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(3-methoxypropyl)imidazole
Overview
Description
2-Cyclopentylsulfonyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(3-methoxypropyl)imidazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopentylsulfonyl group, a methoxymethyl-substituted pyrrolidine, and a methoxypropyl-substituted imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylsulfonyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(3-methoxypropyl)imidazole typically involves multiple steps, including the formation of the imidazole ring, the introduction of the cyclopentylsulfonyl group, and the attachment of the methoxymethyl-pyrrolidine and methoxypropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylsulfonyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(3-methoxypropyl)imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies to investigate the function of specific proteins or enzymes.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentylsulfonyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(3-methoxypropyl)imidazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-{[2-(Methoxymethyl)-1-pyrrolidinyl]sulfonyl}-1H-indole-2,3-dione: This compound shares the methoxymethyl-pyrrolidine and sulfonyl groups but differs in the core structure, featuring an indole ring instead of an imidazole ring.
Other sulfonyl-imidazole derivatives: Compounds with similar sulfonyl and imidazole groups but different substituents on the imidazole ring.
Uniqueness
2-Cyclopentylsulfonyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(3-methoxypropyl)imidazole is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-cyclopentylsulfonyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(3-methoxypropyl)imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O4S/c1-25-11-5-9-22-17(14-21-10-8-16(13-21)15-26-2)12-20-19(22)27(23,24)18-6-3-4-7-18/h12,16,18H,3-11,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXPEXPKSLDELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CN=C1S(=O)(=O)C2CCCC2)CN3CCC(C3)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


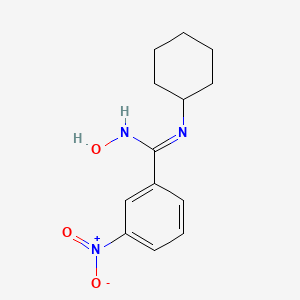
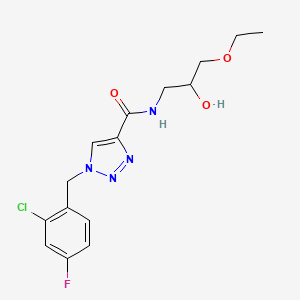
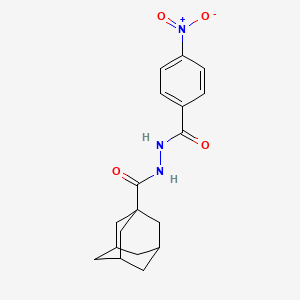
![8-[(2Z)-5-methyl-2-phenylhex-2-en-1-yl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3833101.png)
![3-chloro-N-[(Z)-(2-methylcyclohexylidene)amino]-1-benzothiophene-2-carboxamide](/img/structure/B3833104.png)
![4-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]benzohydrazide](/img/structure/B3833109.png)
![2-(cyclohexylamino)-N-[5-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3833110.png)
![3-CHLORO-6-FLUORO-N'~2~-[(Z)-1-(2-THIENYL)ETHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE](/img/structure/B3833116.png)
![N'-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B3833122.png)
![N-{4-[(THIOPHEN-2-YL)FORMAMIDO]BUTYL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B3833125.png)
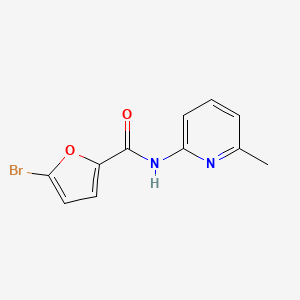
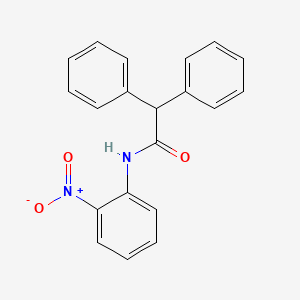

![N,N'-1,2-propanediylbis[3-(2-furyl)acrylamide]](/img/structure/B3833152.png)
